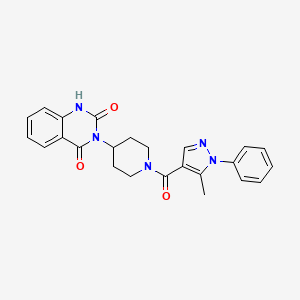

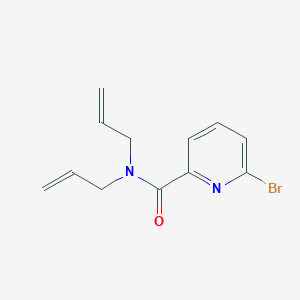

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound of interest, as part of a broader chemical family, has been investigated for its potential in synthesizing derivatives with notable antimicrobial properties. Research conducted by Prakash et al. (2011) demonstrated the synthesis of closely related compounds that exhibited significant antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and antifungal activity, showing over 60% inhibition against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011). This suggests potential applications of such compounds in developing new antimicrobial agents.

Efficient Synthesis Techniques

In another study, Shah et al. (2012) focused on the efficient synthesis of derivatives through a one-pot, three-component condensation reaction, which also showcased antibacterial activity against various pathogenic strains (Shah et al., 2012). This research underscores the compound's utility in streamlining the production of biologically active molecules, highlighting its importance in medicinal chemistry and pharmaceutical research.

Green Chemistry Approaches

Rajesh et al. (2011) demonstrated the application of green chemistry principles in the synthesis of complex heterocyclic compounds, including those related to the compound . They employed an L-proline-catalyzed synthesis that proceeds in high atom economy, leading to the generation of two rings and multiple bonds in a single operation, emphasizing environmental benefits such as short reaction times and the absence of chromatographic purification steps (Rajesh et al., 2011). This approach not only highlights the compound's versatility in complex synthesis but also its alignment with sustainable chemical practices.

Novel Reactions and Mechanisms

Exploratory work on light-induced reactions provides insights into novel synthetic pathways for pyrazole-fused quinones, relevant to the parent compound. He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipole cycloadditions, revealing the potential for innovative photoinduced synthetic methods that could be applied to similar compounds (He et al., 2021). This research not only advances understanding of the compound's chemical behavior under light irradiation but also opens up new avenues for synthetic chemistry.

properties

IUPAC Name |

3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-16-20(15-25-29(16)18-7-3-2-4-8-18)22(30)27-13-11-17(12-14-27)28-23(31)19-9-5-6-10-21(19)26-24(28)32/h2-10,15,17H,11-14H2,1H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTOTIQBCNFBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide](/img/structure/B2610072.png)

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2610091.png)

![1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2610092.png)